カスティシン

概要

科学的研究の応用

Chemistry: Casticin is used as a model compound in studying flavonoid chemistry and its interactions with other molecules.

作用機序

カスティシンは、さまざまな分子標的と経路を通じてその効果を発揮します。

アポトーシス誘導: カスティシンは、カスパーゼの活性化とミトコンドリア経路を通じて、癌細胞でアポトーシスを誘導します.

細胞周期停止: カスティシンは、G2/M期で細胞周期を停止させ、細胞増殖を阻害します.

シグナル伝達経路: カスティシンは、PI3K/Akt、NF-κB、STAT3、およびFOXO3a/FoxM1などの重要なシグナル伝達経路に影響を与え、癌細胞の増殖と生存を阻害します.

6. 類似の化合物との比較

カスティシンは、その独特の構造と幅広い生物活性により、フラボノイドの中でユニークです。 類似の化合物には、次のものがあります。

ケルセチン: 抗酸化作用と抗がん作用を持つ別のフラボノイドです。

ケンフェロール: 抗炎症作用と抗がん作用で知られています。

ルテオリン: 抗炎症作用、抗酸化作用、抗がん作用を示します。

これらの化合物と比較して、カスティシンは、特に複数のシグナル伝達経路を通じてアポトーシスを誘導し、癌細胞の増殖を阻害する能力において、より幅広い治療効果を示しています .

生化学分析

Biochemical Properties

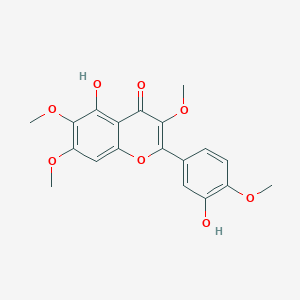

Casticin is a methoxylated flavonol, meaning the core flavonoid structure has methyl groups attached . It has been shown to have anti-inflammatory, antioxidant, and antineoplastic activities . The antineoplastic potential of Casticin has attracted the attention of the scientific community for its ability to target multiple cancer pathways .

Cellular Effects

Casticin has been found to significantly inhibit cell proliferation in a dose- and time-dependent manner . It induces apoptosis and cell cycle arrest in various types of cancer cells, including breast, bladder, oral, lung, leukemia, and hepatocellular carcinomas . Casticin counteracts cancer progression through the induction of apoptosis, cell cycle arrest, and metastasis arrest, acting on several pathways that are generally dysregulated in different types of cancer .

Molecular Mechanism

Casticin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit invasion, migration, and proliferation and induce apoptosis (casticin-induced, ROS-mediated, and mitochondrial-dependent) and cell cycle arrest (G0/G1, G2/M, etc.) through different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways . It also acts as a topoisomerase IIα inhibitor, DNA methylase 1 inhibitor, and an upregulator of the onco-suppressive miR-338-3p .

Temporal Effects in Laboratory Settings

The effects of Casticin on tumor growth have been observed over time in laboratory settings . It has been found to have better inhibitory activity in HepG2 and MCF-7 cells than free Casticin . Cellular uptake of the Casticin displayed a time-dependent manner .

Dosage Effects in Animal Models

In animal models, Casticin has been found to inhibit the growth of xenograft tumors of human oral cancer SCC-4 cells . The inhibitory effect of Casticin on tumor growth was found to be dose-dependent .

Metabolic Pathways

Casticin affects diverse oncogenic pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways, through the modulation of various proteins . It increases ROS generation through the enhancement of Bax proteins and the decrease of Bcl proteins and inhibits cell division cycles (cdc25c and cdc2) and cyclins (B1) to induce cell cycle arrest .

Transport and Distribution

It has been found that Casticin can be transported and distributed within cells in a time-dependent manner .

準備方法

合成経路と反応条件: カスティシンは、ニワトコ属植物などの植物源からの抽出を含むさまざまな方法で合成できます。 このプロセスは通常、粉砕されたニワトコ果実原料をエタノールに添加し、超音波抽出と濃縮を行うことを含みます .

工業的生産方法: 工業環境では、カスティシンは、ナノエマルジョン安定化などの高度な技術を使用して調製されることがよくあります。 この方法は、カスティシンをマillard乳清タンパク質アイソレート複合体で安定化されたナノエマルジョンに封入することにより、安定性とバイオアベイラビリティを向上させます .

化学反応の分析

反応の種類: カスティシンは、次のようないくつかの種類の化学反応を受けます。

酸化: カスティシンは酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、カスティシン中の官能基を修飾することができます。

置換: 置換反応は、ヒドロキシル基とメトキシ基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与することがあります。

主要な生成物: これらの反応から形成される主要な生成物には、カスティシンのさまざまな酸化、還元、および置換誘導体があり、生物活性と特性が異なる場合があります .

4. 科学研究への応用

化学: カスティシンは、フラボノイド化学とその他の分子との相互作用を研究するモデル化合物として使用されています。

生物学: カスティシンは、癌細胞の増殖を阻害し、アポトーシスを誘導し、細胞周期調節に影響を与えることが示されています.

医学: カスティシンは、特に肺がん、乳がん、大腸がんにおける抗がん剤としての可能性が検討されています.

産業: カスティシンを負荷したナノエマルジョンは、安定性とバイオアベイラビリティが向上しているため、食品産業や医薬品産業における潜在的な用途が検討されています.

類似化合物との比較

Casticin is unique among flavonoids due to its specific structure and wide range of biological activities. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and anticancer properties.

Kaempferol: Known for its anti-inflammatory and anticancer effects.

Luteolin: Exhibits anti-inflammatory, antioxidant, and anticancer activities.

Compared to these compounds, casticin has shown a broader spectrum of therapeutic effects, particularly in its ability to induce apoptosis and inhibit cancer cell proliferation through multiple signaling pathways .

生物活性

Casticin, a flavonoid primarily derived from the fruit of Vitex agnus-castus (chaste tree), has garnered significant attention in recent years due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of casticin, focusing on its mechanisms of action, effects on various cancer types, and supporting research findings.

Casticin exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer treatment. Key mechanisms include:

- Induction of Apoptosis : Casticin promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. Studies have shown that it can increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors, leading to enhanced apoptosis in various cancer types such as breast and liver cancer .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at different phases, particularly G1 and G2/M phases. This is achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Inhibition of Metastasis : Casticin has demonstrated the ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By blocking this transition, casticin reduces the invasive potential of cancer cells .

-

Targeting Signaling Pathways : Research indicates that casticin inhibits key signaling pathways involved in cancer progression, including:

- PI3K/Akt Pathway : Inhibition of this pathway prevents cell survival and promotes apoptosis .

- Topoisomerase IIα Inhibition : Casticin acts as a topoisomerase IIα inhibitor, disrupting DNA replication in cancer cells .

- DNA Methylation Modulation : It has been shown to decrease the activity of DNA methyltransferases, leading to hypomethylation of tumor suppressor genes .

Effects on Different Cancer Types

Casticin's anticancer properties have been investigated across various types of cancer. The following table summarizes key findings:

Case Studies

Several studies have highlighted the efficacy of casticin in preclinical models:

- Bladder Cancer Study : Huang et al. demonstrated that casticin significantly decreased the viability of TSGH-8301 bladder cancer cells through DNA damage induction. After 48 hours, casticin treatment led to increased levels of phosphorylated ATM and ATR proteins, indicating activation of DNA damage response pathways .

- Xenograft Models : In a study involving SCC-4 oral squamous cell carcinoma xenografts, casticin treatment resulted in a significant reduction in tumor volume by approximately 50% compared to control groups. The study concluded that casticin effectively inhibits tumor growth through multiple mechanisms, warranting further investigation into its clinical applications .

- Gastric Cancer Research : Yang et al. reported that casticin treatment resulted in a significant decrease in promoter methylation levels for the RECK gene in gastric cancer cells, suggesting its potential role as an epigenetic modifier in cancer therapy .

特性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLSMYMOKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197326 | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-91-4 | |

| Record name | Casticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of casticin and how does it interact with them?

A1: Casticin demonstrates its anticancer effects by interacting with various molecular targets and signaling pathways:

- PI3K/Akt Pathway: Casticin inhibits the PI3K/Akt signaling pathway [, , , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Casticin's inhibitory effect on this pathway contributes to its antitumor activity.

- NF-κB Pathway: Casticin suppresses the activation of the NF-κB pathway [, , , , ]. NF-κB is a transcription factor involved in inflammation, cell survival, and tumor progression. By inhibiting this pathway, casticin reduces the expression of pro-inflammatory cytokines and inhibits cancer cell growth and metastasis.

- Mitochondrial Pathways: Casticin induces apoptosis, a form of programmed cell death, in cancer cells through mitochondrial pathways [, , ]. It achieves this by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, and activating caspases, the executioner proteins of apoptosis.

- Cell Cycle Arrest: Casticin induces cell cycle arrest at various phases, primarily G2/M [, , ], preventing cancer cells from dividing and proliferating. This arrest is mediated through modulation of cell cycle regulatory proteins like p53, p21, and cyclins.

- Matrix Metalloproteinases (MMPs): Casticin inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9 [, ]. MMPs are enzymes involved in the breakdown of the extracellular matrix, a crucial process in tumor invasion and metastasis. By inhibiting MMPs, casticin limits the spread of cancer cells.

- FOXO3a Activation: Casticin activates the transcription factor FOXO3a []. FOXO3a plays a role in tumor suppression by promoting cell cycle arrest, DNA repair, and apoptosis. Its activation by casticin contributes to the compound's anticancer effects.

- Other Targets: Recent research suggests casticin might act as a topoisomerase IIα inhibitor []. Topoisomerase IIα is an enzyme essential for DNA replication and is often targeted in cancer therapy. Further studies are needed to fully understand this interaction.

Q2: What types of cancers have shown sensitivity to casticin in preclinical studies?

A2: In vitro and in vivo studies have demonstrated casticin's anticancer activity against various cancer cell lines, including:

- Prostate cancer [, ]

- Melanoma [, ]

- Breast cancer [, ]

- Hepatocellular carcinoma [, ]

- Acute myeloid leukemia [, ]

- Ovarian cancer []

- Gastric cancer []

- Glioblastoma []

- Lung cancer [, ]

- Oral cancer [, ]

- Cervical cancer [, ]

- Bladder cancer []

- Pancreatic cancer []

- Esophageal squamous cell carcinoma []

Q3: How does casticin affect tumor growth and metastasis?

A3: Casticin inhibits tumor growth by inducing apoptosis, arresting cell cycle progression, and suppressing angiogenesis [, , , , ]. It further attenuates metastasis by inhibiting cell migration, invasion, and adhesion, along with reducing MMP activity [, , , ].

Q4: What is the molecular formula and weight of casticin?

A4: The molecular formula of casticin is C20H22O8, and its molecular weight is 390.38 g/mol.

Q5: Are there spectroscopic data available for casticin?

A6: Yes, spectroscopic data, including Infrared (IR) spectroscopy, are available for casticin identification [, ].

Q6: What is known about the stability of casticin?

A7: While detailed stability studies are limited, casticin's encapsulation in nanoemulsions using whey protein-lactose conjugate improved its storage stability []. This suggests that appropriate formulation strategies are crucial for maintaining casticin's stability.

Q7: Are there specific formulation strategies being explored to enhance casticin's delivery and bioavailability?

A8: Yes, nanoemulsions stabilized by whey protein-lactose conjugate have shown promise in enhancing casticin's cellular uptake and bioavailability, leading to improved anticancer efficacy in vitro [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。